Fosciclopirox
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Overview
Description
Fosciclopirox is a phosphoryloxymethyl ester-based prodrug of ciclopirox, a synthetic, broad-spectrum antifungal agent. It exhibits antibacterial, anti-inflammatory, and potential antineoplastic activities. Upon intravenous administration, the phosphoryloxymethyl moiety is cleaved off by phosphatases, releasing the active metabolite ciclopirox .
Scientific Research Applications
Fosciclopirox has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and phosphorylation reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various cancers, particularly bladder cancer, due to its ability to inhibit tumor cell proliferation and induce apoptosis
Industry: Utilized in the development of new antifungal and antibacterial agents
Mechanism of Action
Ciclopirox, the active metabolite of Fosciclopirox, is a broad-spectrum antifungal medication that also has antibacterial and anti-inflammatory properties . Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . In the context of cancer treatment, this compound acts as a γ-secretase inhibitor, resulting in inhibition of Notch and Wnt signaling pathways .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosciclopirox is synthesized by esterifying ciclopirox with a phosphoryloxymethyl group. The reaction involves the use of phosphorylating agents under controlled conditions to ensure the formation of the ester bond .
Industrial Production Methods: The industrial production of this compound involves large-scale esterification processes, followed by purification steps to isolate the desired product. The process is optimized to achieve high yields and purity, ensuring the compound’s efficacy and safety for pharmaceutical use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups
Comparison with Similar Compounds
Ciclopirox: The active metabolite of fosciclopirox, used topically for antifungal treatments.
Itraconazole: Another antifungal agent with a different mechanism of action, affecting sterol synthesis.
Terbinafine: An antifungal that inhibits squalene epoxidase, disrupting cell membrane synthesis
Uniqueness of this compound: this compound is unique due to its prodrug nature, allowing for improved solubility and systemic efficacy compared to ciclopirox. Its ability to inhibit multiple pathways involved in cancer progression makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxymethyl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO6P/c1-10-7-12(11-5-3-2-4-6-11)14(13(15)8-10)19-9-20-21(16,17)18/h7-8,11H,2-6,9H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBXPWLNROYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OCOP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380539-06-9 |
Source
|
Record name | Fosciclopirox | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380539069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSCICLOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8FR269QPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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